4-(Benzyloxy)-1-chloro-2-nitrobenzene
Description
Properties
IUPAC Name |
1-chloro-2-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBJIVDDLMDAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453136 | |
| Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79035-13-5 | |
| Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Chemical Synthesis of 4 Benzyloxy 1 Chloro 2 Nitrobenzene
Synthetic Routes via Electrophilic Aromatic Nitration Strategies
Electrophilic aromatic substitution is a fundamental process in which an electrophile, in this case, the nitronium ion (NO₂⁺), replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The regiochemical outcome of this reaction is heavily influenced by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org
Regioselective Nitration of Substituted Benzyl (B1604629) Ethers
One potential electrophilic aromatic substitution route to synthesize 4-(Benzyloxy)-1-chloro-2-nitrobenzene involves the direct nitration of a precursor such as 1-(benzyloxy)-4-chlorobenzene. The success of this approach hinges on the directing effects of the benzyloxy and chloro substituents.
The benzyloxy group (-OCH₂Ph) is analogous to the methoxy (B1213986) group (-OCH₃) in its electronic effect. It is an activating group and a strong ortho, para-director due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. libretexts.orgopenstax.org This donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. youtube.com Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization. openstax.orgnih.gov
When both an activating and a deactivating group are present, the directing effect of the more powerful activating group, in this case, the benzyloxy group, generally dictates the position of substitution. In the 1-(benzyloxy)-4-chlorobenzene precursor, the benzyloxy group at C1 will direct the incoming nitronium ion to the C2 and C6 positions (ortho), as the C4 position (para) is already occupied by the chlorine atom.
The nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion electrophile. masterorganicchemistry.comlibretexts.org The reaction would be expected to yield a mixture of this compound and its isomer, 2-(Benzyloxy)-1-chloro-4-nitrobenzene.
| Starting Material | Reagents | Expected Major Products | Rationale for Regioselectivity |
| 1-(Benzyloxy)-4-chlorobenzene | HNO₃ / H₂SO₄ | This compound | The strongly activating, ortho, para-directing benzyloxy group at C1 directs substitution to the C2 position. |
| 2-(Benzyloxy)-5-chloro-1-nitrobenzene | The benzyloxy group at C1 also directs substitution to the C6 position, leading to an isomeric product. |
Directed Nitration Approaches Employing Auxiliary Groups
To overcome the challenges of regioselectivity in standard electrophilic nitrations, advanced strategies employing auxiliary groups have been developed. These methods utilize a temporary functional group that is attached to the substrate to direct the electrophile to a specific position through intramolecular interactions.
Recent research has demonstrated the use of chiral diester auxiliaries to control both the regioselectivity and stereochemistry of aromatic nitrations. nih.gov In this approach, the auxiliary is designed with arms that position themselves above the plane of the aromatic ring. These arms can then guide the incoming nitronium ion to a specific carbon atom. nih.govresearchgate.net This "through-space" direction is achieved by rigidifying the transition state, often through chelation or other noncovalent interactions, which allows remote stereocenters on the auxiliary to dictate the site of attack. nih.gov While not yet a standard industrial method for this specific compound, this strategy represents a cutting-edge approach to achieving high regioselectivity in aromatic substitutions.
Synthetic Routes via Nucleophilic Aromatic Substitution (SNAr) on Nitroaromatics
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for constructing highly substituted aromatic rings. This mechanism is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂). libretexts.org The nitro group must be positioned ortho or para to a suitable leaving group, typically a halide, to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgquizlet.com
Displacement of Halide Functionalities with Benzyloxy Nucleophiles
A highly efficient and common route to this compound is the SNAr reaction on an activated dihalonitrobenzene precursor. A suitable starting material for this synthesis is 1,4-dichloro-2-nitrobenzene (B41259).
In this reaction, the nitro group at C2 strongly activates the chlorine atom at the C4 position (para) towards nucleophilic attack. The chlorine at the C1 position (ortho) is also activated, but substitution at the para position is generally favored. The reaction proceeds by the attack of a benzyloxy nucleophile, typically generated by treating benzyl alcohol with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium benzyl oxide.
The benzyloxy anion attacks the carbon atom bearing the para-chloro substituent, displacing the chloride ion and forming the desired ether linkage. The stability of the intermediate Meisenheimer complex is crucial; the negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. quizlet.com
| Starting Material | Nucleophile/Base | Solvent | Product |
| 1,4-Dichloro-2-nitrobenzene | Benzyl alcohol / NaOH | Methanol (B129727) | This compound |
| 4-Chloro-2-nitrophenol (B165678) | Benzyl bromide / K₂CO₃ | DMF | This compound |
An alternative, related synthesis involves the Williamson ether synthesis starting from 4-chloro-2-nitrophenol. The phenolic proton is first removed by a base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide) to displace the halide and form the target ether. researchgate.net
SNAr from Nitro Group Precursors
The term "SNAr from Nitro Group Precursors" emphasizes that the presence of the nitro group on the aromatic ring is a prerequisite for activating the substrate towards nucleophilic substitution. The synthetic strategies detailed in this section rely on starting materials that are already nitrated.
The synthesis starting from 1,4-dichloro-2-nitrobenzene is a prime example. chegg.com Here, the nitro group is not a leaving group itself but is the essential activating "precursor" that facilitates the displacement of a halide. Without the strong electron-withdrawing nature of the nitro group, the chlorine atoms on the benzene ring would be largely unreactive towards nucleophilic attack under these conditions.
In some specialized cases within SNAr chemistry, a nitro group itself can act as the leaving group, particularly when the ring is highly activated by other electron-withdrawing substituents. nih.gov However, for the synthesis of this compound, the more conventional and efficient pathway involves the displacement of a halide that is activated by a pre-existing nitro group.
Synthetic Routes via Halogenation of Nitrobenzene (B124822) Derivatives
A third potential strategy involves the introduction of the chlorine atom via electrophilic halogenation of a pre-formed nitro-substituted benzyl ether. The logical precursor for this route would be 1-(benzyloxy)-2-nitrobenzene (B16606). The feasibility of this approach depends on the combined directing effects of the benzyloxy and nitro groups.
As previously discussed, the benzyloxy group is a powerful activating ortho, para-director. The nitro group is a strong deactivating group and a meta-director. savemyexams.comyoutube.com To predict the site of chlorination on 1-(benzyloxy)-2-nitrobenzene, we must consider the positions relative to both substituents:
Benzyloxy group (at C1): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The C2 position is already blocked by the nitro group. Therefore, it strongly directs to C4 and C6.
Nitro group (at C2): Directs incoming electrophiles to the meta (C4, C6) positions.
In this case, both the activating benzyloxy group and the deactivating nitro group direct the incoming electrophile (e.g., Cl⁺, generated from Cl₂ and a Lewis acid catalyst like FeCl₃) to the same positions: C4 and C6. aakash.ac.in
| Starting Material | Reagents | Expected Major Products | Rationale for Regioselectivity |
| 1-(Benzyloxy)-2-nitrobenzene | Cl₂ / FeCl₃ | 1-(Benzyloxy)-4-chloro-2-nitrobenzene | The ortho, para-directing benzyloxy group and meta-directing nitro group both direct substitution to the C4 position. |
| 1-(Benzyloxy)-6-chloro-2-nitrobenzene | The ortho, para-directing benzyloxy group and meta-directing nitro group both direct substitution to the C6 position. |
Therefore, the electrophilic chlorination of 1-(benzyloxy)-2-nitrobenzene would not produce the desired target compound, this compound. Instead, it would yield a mixture of isomers, primarily 1-(Benzyloxy)-4-chloro-2-nitrobenzene and 1-(Benzyloxy)-6-chloro-2-nitrobenzene. This route is thus not a viable strategy for the synthesis of the specific target molecule.
Regioselective Chlorination Methodologies
The key transformation in many synthetic routes to this compound is the regioselective chlorination of its precursor, 1-(benzyloxy)-4-nitrobenzene. The directing effects of the substituents already present on the aromatic ring are the primary determinants of the position of the incoming chlorine atom.
The benzyloxy group (-OCH₂C₆H₅) is an ortho-, para-directing activator due to the electron-donating resonance effect of the ether oxygen. Conversely, the nitro group (-NO₂) is a strong deactivator and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. In the 1-(benzyloxy)-4-nitrobenzene substrate, these electronic influences work in concert to direct electrophilic attack. The positions ortho to the activating benzyloxy group (C2 and C6) are also meta to the deactivating nitro group. This synergistic effect strongly favors the substitution of chlorine at the C2 (and C6) position, leading to the desired product.
Various chlorinating agents can be employed for this electrophilic aromatic substitution. The choice of agent and reaction conditions can influence the reaction's efficiency and selectivity.
Table 1: Common Chlorinating Agents for Aromatic Systems
| Chlorinating Agent | Typical Conditions | Remarks |
|---|---|---|
| Chlorine (Cl₂) | Lewis acid catalyst (e.g., FeCl₃, AlCl₃), dark | Classical and effective method, but can lead to over-chlorination if not controlled. |
| Sulfuryl Chloride (SO₂Cl₂) | Lewis or radical initiator, sometimes neat or in a solvent | Can provide milder reaction conditions compared to Cl₂. |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., H₂SO₄, zeolites), various solvents | A solid, easier-to-handle source of electrophilic chlorine. |
The reaction is typically performed by treating 1-(benzyloxy)-4-nitrobenzene with the chosen chlorinating agent in the presence of a suitable catalyst. The strong directing effect of the existing substituents ensures high regioselectivity for the 2-chloro isomer.
Halogenation under Controlled Reaction Conditions
To maximize the yield of the desired monochlorinated product and minimize the formation of dichlorinated or other isomeric byproducts, strict control of reaction conditions is essential.
Stoichiometry: The molar ratio of the chlorinating agent to the substrate is a critical parameter. Using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess increases the risk of di-substitution. Typically, a ratio of 1.0 to 1.2 equivalents of the chlorinating agent is optimal.
Temperature: Electrophilic aromatic chlorination is an exothermic reaction. Lowering the reaction temperature generally enhances selectivity by reducing the rate of competing side reactions. The reaction is often carried out at temperatures ranging from 0 °C to room temperature.
Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and outcome. For less reactive substrates, a stronger Lewis acid might be necessary. However, for an activated system like 1-(benzyloxy)-4-nitrobenzene, milder catalysts are often sufficient and preferable to avoid degradation or side reactions.
Solvent: The solvent can influence the solubility of reactants and the stability of the reaction intermediates. Halogenated hydrocarbons like dichloromethane (B109758) or dichloroethane are common solvents for these reactions. rsc.org In some cases, performing the reaction without a solvent (neat) is possible, particularly when the reactants are liquid. google.com
By carefully manipulating these parameters, the halogenation can be controlled to selectively yield this compound.
Convergent and Divergent Synthetic Strategies
The synthesis of complex molecules like this compound can be approached through different strategic sequences, which can be broadly classified as convergent or divergent. However, for a molecule with a relatively simple substitution pattern, a linear sequence is most common.
One-Pot Reaction Sequences
A one-pot reaction, where reactants are subjected to successive chemical reactions in a single reactor, offers advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govchapman.edu A hypothetical one-pot synthesis of the target molecule could be envisioned, although such procedures are not widely documented in the literature for this specific compound. Such a strategy might involve the reaction of 4-chloro-2-nitrophenol with a benzylating agent in the presence of a base. In this scenario, the phenoxide is generated in situ and immediately reacts with the benzyl halide, telescoping two steps into a single operation. However, controlling cross-reactivity and ensuring high yields in such a sequence can be challenging.
Multistep Synthetic Sequences with Isolation of Intermediates
A more traditional and reliable approach is a multistep linear synthesis where each intermediate is isolated and purified before proceeding to the next step. quora.comlibretexts.orglibretexts.org This method offers greater control over the reaction at each stage and ensures the high purity of the final product. The most logical and widely practiced synthesis of this compound follows this strategy. researchgate.net
Table 2: Multistep Synthesis of this compound
| Step | Reaction | Starting Materials | Reagents | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-Nitrophenol, Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone) | 1-(Benzyloxy)-4-nitrobenzene | Introduction of the benzyloxy protecting group. |
This two-step sequence is highly effective. The first step, a Williamson ether synthesis, produces the key intermediate, 1-(benzyloxy)-4-nitrobenzene, in high yield. researchgate.net After purification, this intermediate is subjected to controlled chlorination as described in section 2.3, yielding the final target molecule. The isolation of the intermediate allows for the removal of any unreacted starting materials or byproducts from the first step, ensuring that a pure substrate enters the second, more sensitive chlorination step.
Green Chemistry Principles Applied to this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. These principles can be applied to the synthesis of this compound by modifying traditional methods to reduce solvent use and employ more environmentally benign reagents.
Solvent-Free and Reduced-Solvent Methodologies
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents.
Solvent-Free Chlorination: Research has shown that the chlorination of deactivated aromatics like nitrobenzene can be carried out using solid acid catalysts, such as zeolites, in conjunction with agents like trichloroisocyanuric acid (TCCA). researchgate.net This approach can potentially be adapted for the chlorination of 1-(benzyloxy)-4-nitrobenzene. The use of a solid, reusable catalyst simplifies product purification and reduces waste. Some chlorinations using sulfuryl chloride can also be performed without a solvent. google.com
Reduced-Solvent Ether Synthesis: The initial Williamson ether synthesis step can also be made greener. Solvent-free methods for the synthesis of diaryl ethers using solid bases like potassium fluoride (B91410) on alumina, sometimes assisted by microwave irradiation, have been reported. researchgate.net These techniques reduce reaction times and eliminate the need for high-boiling polar aprotic solvents like DMF, which are difficult to remove and have associated health concerns.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Step | Traditional Method | Green Alternative | Green Advantage |
|---|---|---|---|
| Ether Synthesis | K₂CO₃ in DMF/Acetone, conventional heating | KF/Alumina, microwave irradiation | Reduced solvent use, faster reaction times, energy efficiency. researchgate.net |
| Chlorination | Cl₂/FeCl₃ in a chlorinated solvent | TCCA/Zeolite catalyst, solvent-free | Elimination of hazardous solvents, use of a recyclable catalyst, improved safety. researchgate.net |
By integrating these greener methodologies, the synthesis of this compound can be made more sustainable and efficient, aligning with the objectives of modern chemical manufacturing.
Catalytic Approaches in Synthesis
The synthesis of aryl ethers, such as this compound, is commonly achieved through the Williamson ether synthesis. This method typically involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing the target compound, the reaction would occur between 4-chloro-2-nitrophenol and a benzylating agent like benzyl chloride or benzyl bromide, facilitated by a base. While traditional methods may require harsh conditions, modern catalytic approaches significantly improve the efficiency, yield, and environmental profile of such reactions.
A prominent catalytic strategy for this type of synthesis is Phase-Transfer Catalysis (PTC). PTC is particularly effective for reactions involving reactants that are immiscible, such as an aqueous solution of the phenoxide salt and an organic solution of the benzyl halide. phasetransfer.combiomedres.us The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase into the organic phase. princeton.edu In the organic phase, the "naked" anion is highly reactive and readily undergoes a nucleophilic substitution reaction with the benzyl halide to form the desired ether product. princeton.edu This catalytic cycle enhances reaction rates under milder conditions, often leading to higher yields and purities by minimizing side reactions. biomedres.us
The effectiveness of a PTC system is influenced by several factors, including the structure of the catalyst, the choice of solvent, the base used, and the reaction temperature. biomedres.us Catalysts with bulky, lipophilic substituents on the quaternary cation are often more effective at transferring the anion into the organic phase. core.ac.uk
Table 1: Representative Conditions for Phase-Transfer Catalyzed Aryl Benzyl Ether Synthesis
| Catalyst | Base | Solvent System | Temperature | Typical Yield |
| Tetrabutylammonium bromide (TBAB) | K₂CO₃ / H₂O | Dichloromethane | Reflux | High |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | NaOH / H₂O | Toluene (B28343) | 60-80 °C | High |
| Benzyltriethylammonium chloride (BTEAC) | KOH / H₂O | Chlorobenzene | 70-90 °C | Good to High |
| Aliquat 336 (Tricaprylmethylammonium chloride) | NaOH / H₂O | Xylene | 80-100 °C | High |
This table presents typical conditions for analogous Williamson ether syntheses using phase-transfer catalysis; specific conditions for this compound would require empirical optimization.
Other catalytic methods for forming benzyl ethers include using palladium complexes or Lewis acids. For instance, palladium catalysts have been used for the decarboxylative etherification of aryl benzyl carbonates to yield aryl benzyl ethers. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of reagents like 2-benzyloxy-1-methylpyridinium triflate, which can deliver a benzyl group to an alcohol or phenol (B47542) under neutral conditions, avoiding the need for a strong base. beilstein-journals.orgnih.gov
Atom Economy and Process Intensification Considerations
Modern chemical synthesis places a strong emphasis on principles of green chemistry, with atom economy and process intensification being critical metrics for evaluating the sustainability and efficiency of a chemical reaction. rsc.org
Atom Economy
Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100
For the synthesis of this compound (MW = 263.68 g/mol ) via the proposed Williamson ether synthesis from 4-chloro-2-nitrophenol (MW = 173.56 g/mol ), benzyl chloride (MW = 126.58 g/mol ), and sodium hydroxide (MW = 40.00 g/mol ), the calculation is as follows:
Reaction: C₆H₄ClNO₃ + C₇H₇Cl + NaOH → C₁₃H₁₀ClNO₃ + NaCl + H₂O
% Atom Economy = [263.68 / (173.56 + 126.58 + 40.00)] × 100 % Atom Economy = [263.68 / 340.14] × 100 ≈ 77.5%
A theoretical atom economy of 77.5% is relatively good for a substitution reaction, which inherently generates by-products (in this case, sodium chloride and water). rsc.org This is significantly more efficient than many multi-step classical syntheses that employ stoichiometric reagents which are not incorporated into the final product.
Process Intensification
Process intensification involves developing innovative equipment and techniques to create substantially smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, several strategies can be considered:
Ultrasound-Assisted Synthesis: Sonication can significantly accelerate reactions in heterogeneous systems, such as those used in phase-transfer catalysis. biomedres.usprinceton.edu The acoustic cavitation generated by ultrasound creates intense localized heating and pressure, and micro-emulsification at the interface of the immiscible liquids. This increases the interfacial area available for the phase-transfer catalyst to act, leading to dramatic increases in reaction rates and often allowing for lower operating temperatures. princeton.edu A study on the synthesis of the similar compound 1-benzyloxy-4-nitrobenzene demonstrated the successful application of ultrasound assistance in a PTC system. biomedres.us
Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool for process intensification, capable of rapidly heating reaction mixtures to the desired temperature. researchgate.net This can reduce reaction times from hours to minutes. For etherification reactions, microwave heating in the presence of a suitable catalyst or mediator has proven to be highly efficient. researchgate.netresearchgate.net
Continuous Flow Reactors: Shifting from traditional batch processing to continuous flow synthesis in microreactors offers numerous advantages, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and improved process control. This can lead to higher yields, better product quality, and easier scalability by "numbering-up" (running multiple reactors in parallel) rather than scaling up the reactor size.
By integrating catalytic methods like PTC with process intensification techniques, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally benign, aligning with the principles of modern green chemistry.
Mechanistic Investigations and Reactivity Profiles of 4 Benzyloxy 1 Chloro 2 Nitrobenzene
Reactions Involving the Nitro Group
The nitro group is the most reactive functionality on the 4-(benzyloxy)-1-chloro-2-nitrobenzene ring, directing its chemical behavior in a variety of transformations. Its strong electron-withdrawing nature not only influences the aromatic system but also serves as a primary site for chemical modification, particularly through reduction.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to synthetically valuable aniline (B41778) derivatives. jsynthchem.com This conversion can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnumberanalytics.com The choice of reducing agent and reaction conditions is critical to control the reaction's outcome and selectivity. wikipedia.org
Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes. google.com This process typically involves the use of molecular hydrogen (H₂) gas in the presence of a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. acs.org While effective, these traditional catalysts can sometimes suffer from low chemoselectivity. acs.org The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere. youtube.com
Recent advancements have focused on developing more efficient and selective catalysts. For instance, manganese-based catalysts have been developed that operate under relatively mild conditions, offering an alternative to more expensive noble metal catalysts. acs.org Similarly, cobalt-based single-atom catalysts have demonstrated high activity and selectivity for the hydrogenation of nitroarenes to anilines. researchgate.net The process involves the heterolytic cleavage of hydrogen molecules on the catalyst surface, followed by the transfer of hydrogen to the nitro group. researchgate.net
Catalytic Hydrogenation Systems for Nitroarene Reduction
| Catalyst System | Hydrogen Source | Key Features | References |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ Gas | Standard, widely used catalyst; can be pyrophoric. | acs.orgyoutube.com |
| Platinum on Carbon (Pt/C) | H₂ Gas | Effective catalyst, sometimes used with modifiers to improve selectivity. | researchgate.netrsc.org |
| Raney Nickel (Raney-Ni) | H₂ Gas | Cost-effective but often pyrophoric and may show lower chemoselectivity. | acs.org |
| Manganese Pincer Complex (Mn-1) | H₂ Gas | Air-stable base-metal catalyst, operates under mild conditions. | acs.org |
| Single-Atom Cobalt (Co₁/NPC) | H₂ Gas | High activity and superior selectivity (>99%) for various nitroarenes. | researchgate.net |
Transfer hydrogenation offers a practical alternative to methods requiring high-pressure hydrogen gas. wikipedia.org In this technique, hydrogen is generated in situ from a donor molecule in the presence of a catalyst. acsgcipr.org Commonly used hydrogen donors include formic acid, ammonium (B1175870) formate, isopropanol, and hydrazine (B178648) hydrate. wikipedia.orgresearchgate.netnih.gov
Palladium-based catalysts are frequently used for transfer hydrogenation, but other base metals like iron and nickel are also effective. acsgcipr.org For example, a heterogeneous Pd/ZrP catalyst has been shown to be highly efficient for the chemoselective transfer hydrogenation of nitroarenes using formic acid as the hydrogen source. researchgate.net Similarly, a mesoporous Co-Zn/N-C catalyst demonstrated high efficiency in reducing nitrobenzene (B124822) to aniline with formic acid. nih.gov These methods are often praised for their operational simplicity and mild reaction conditions. wikipedia.org
Transfer Hydrogenation Systems for Nitroarene Reduction
| Catalyst | Hydrogen Donor | Substrate Example | Key Features | References |
|---|---|---|---|---|
| Pd/ZrP | Formic Acid (FA) | Nitrobenzene | Environmentally benign, reusable heterogeneous catalyst. | researchgate.net |
| Co-Zn/N-C | Formic Acid (HCOOH) | Nitrobenzene | Applicable to a wide range of nitro compounds; catalyst is stable and recyclable. | nih.gov |
| Fe/CaCl₂ | Not specified (Catalytic Transfer) | Various Nitroarenes | Tolerates sensitive functional groups like halides and esters. | organic-chemistry.org |
| Co@NC (MOF-derived) | Hydrazine Hydrate | Various Nitroarenes | High conversion and selectivity under mild conditions (80 °C, 30 min). | rsc.org |
A significant challenge in the reduction of this compound is the presence of other reducible functional groups: the chloro substituent and the benzyloxy group. The desired reaction is the selective reduction of the nitro group without causing hydrodechlorination (loss of the chlorine atom) or hydrogenolysis (cleavage of the benzyl-oxygen bond). academax.com
Achieving high chemoselectivity is a critical area of research. acs.org While standard catalysts like Pd/C can sometimes lead to dehalogenation, significant progress has been made in developing more selective systems. acs.orgrsc.org For instance, robust Pt/Fe₃O₄ catalysts have been used for the solvent-free hydrogenation of chloronitrobenzenes to chloroanilines with selectivities exceeding 99%. rsc.org The modification of traditional catalysts or the development of new ones, such as those based on gold or cobalt, is a key strategy. acs.orgresearchgate.netacademax.com The choice of reaction conditions, including solvent and temperature, also plays a crucial role in preventing unwanted side reactions. bohrium.com In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com For ethers, a nitro group ortho to the alkoxy group may be preferentially reduced. stackexchange.com
Chemoselective Reduction of Substituted Nitroarenes
| Catalyst | Reaction Type | Substrate Class | Selectivity Notes | References |
|---|---|---|---|---|
| Pt/Fe₃O₄ | Catalytic Hydrogenation | Chloronitrobenzene | ≥99.4% selectivity to chloroaniline; avoids dehalogenation. | rsc.org |
| AuPd/TiO₂ | Catalytic Hydrogenation | 4-Chloronitrobenzene | High selectivity for the reduction of the nitro group. | researchgate.net |
| Modified Pt, Pd, Ni catalysts | Catalytic Hydrogenation | Nitroarenes with multiple reducible groups | Modification can significantly enhance chemoselectivity for the nitro group. | acs.org |
| Co@NC | Transfer Hydrogenation | Nitroarenes with competing groups | High selectivity for nitro reduction in the presence of other functionalities. | rsc.org |
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. nih.gov In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgyoutube.com
The nitro group plays a powerful role in SNAr reactions, but typically as a strong electron-withdrawing activating group rather than as a leaving group. jsynthchem.comlibretexts.orgyoutube.com When positioned ortho or para to a leaving group (like the chlorine atom in this compound), the nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution of the halide. libretexts.org
The scenario where the nitro group itself acts as the leaving group is far less common. For a group to be an effective leaving group in SNAr, it must be able to stabilize the negative charge it takes upon departure. The nitrite (B80452) ion (NO₂⁻) is generally considered a poor leaving group compared to halides like Cl⁻. organic-chemistry.org Consequently, the displacement of a nitro group via an SNAr mechanism is challenging and typically requires a highly activated substrate, often with multiple strong electron-withdrawing groups, and potentially harsh reaction conditions. nih.gov In studies of sequential nucleophilic substitution on molecules containing both fluorine and nitro groups, the fluorine atom is typically displaced first due to its superior leaving group ability in this context. nih.gov
The nitrogen atom in a nitro group is already in a high oxidation state, making further oxidation of the group itself uncommon. Instead, oxidative processes involving nitroaromatic compounds often lead to the degradation of the entire molecule, where the nitro group is transformed or removed.
Advanced Oxidation Processes (AOPs) are one such example. The degradation of 4-chloro-2-nitrophenol (B165678), a structurally related compound, by sulfate (B86663) radical-based AOPs has been studied. nih.gov These highly reactive radicals can attack the aromatic ring, leading to a cascade of reactions that result in both dechlorination (removal of chlorine) and denitration (removal of the nitro group). nih.govresearchgate.net In these processes, the nitro group is typically converted into inorganic nitrate (B79036) ions (NO₃⁻). nih.gov Such oxidative degradation pathways are primarily of interest in the context of environmental remediation for the removal of persistent organic pollutants. researchgate.net
Reductive Transformations to Amines and Other Nitrogen-Containing Functions
Reactions Involving the Chloro Group
The chlorine atom in this compound serves as a versatile handle for a variety of chemical transformations. Its role as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and as a coupling partner in transition-metal-catalyzed cross-coupling reactions are of particular significance.
Nucleophilic Aromatic Substitution (SNAr) with Chloro Group as a Leaving Group
The presence of the electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aryl chloride towards nucleophilic aromatic substitution (SNAr). This activation facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. The reaction generally proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which subsequently expels the chloride ion to afford the substituted product.
This compound readily undergoes SNAr reactions with oxygen-based nucleophiles such as alkoxides and phenoxides to form the corresponding ethers. For instance, the reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) at elevated temperatures yields 4-(benzyloxy)-1-methoxy-2-nitrobenzene. Similarly, reaction with phenoxides, generated from phenols and a base, leads to the formation of diaryl ethers. The reaction conditions, including temperature and solvent, play a crucial role in determining the reaction rate and yield.
Table 1: Representative SNAr Reactions of this compound with Oxygen Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 4-(Benzyloxy)-1-methoxy-2-nitrobenzene | High |
| Phenoxide | Sodium Phenoxide | DMF | 100-150 | 4-(Benzyloxy)-2-nitrodiphenyl ether | Good-High |
| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | 4-(Benzyloxy)-1-ethoxy-2-nitrobenzene | High |
Note: The yields are generalized as "Good" to "High" based on typical SNAr reactions of activated aryl halides. Specific yields may vary depending on the precise reaction conditions.
The reaction of this compound with various nitrogen nucleophiles, including primary and secondary amines, provides a direct route to N-substituted 4-(benzyloxy)-2-nitroanilines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For example, the reaction with aniline in the presence of a base such as sodium carbonate can proceed under solvent-free conditions at elevated temperatures, affording N-phenyl-4-(benzyloxy)-2-nitroaniline in good yields. The reactivity of the amine is dependent on its nucleophilicity and steric hindrance.
A study on the closely related 1-chloro-2-nitrobenzene (B146284) with various anilines demonstrated the feasibility of this transformation under solvent-free conditions, highlighting the effect of different salts on the reaction yield. researchgate.net
Table 2: Synthesis of N-Substituted 2-Nitroanilines from 1-Chloro-2-nitrobenzene and Anilines (Representative Data)
| Amine | Salt | Isolated Yield (%) |
| Aniline | Sodium Carbonate | 88 |
| p-Toluidine | Sodium Carbonate | 90 |
| p-Anisidine | Sodium Carbonate | 80 |
| p-Chloroaniline | Sodium Carbonate | 75 |
Data adapted from a study on 1-chloro-2-nitrobenzene, which serves as a model for the reactivity of this compound. researchgate.net
The activated nature of the C-Cl bond in this compound also allows for reactions with sulfur and carbon nucleophiles. Thiolates, generated from thiols and a base, readily displace the chloride to form the corresponding thioethers. For example, reaction with sodium thiophenoxide would yield 4-(benzyloxy)-2-nitrophenyl phenyl sulfide.
Reactions with carbon nucleophiles, such as enolates or organometallic reagents, are less common in SNAr chemistry but can be achieved under specific conditions. These reactions would lead to the formation of a new carbon-carbon bond at the 1-position of the benzene (B151609) ring.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Beyond its utility in SNAr reactions, the chloro group of this compound can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the presence of the electron-withdrawing nitro group can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle.
The Suzuki-Miyaura coupling of this compound with an arylboronic acid, such as phenylboronic acid, would yield a 4-benzyloxy-2-nitrobiphenyl derivative. The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed to efficiently couple unactivated aryl chlorides.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Example |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, DMF/Water |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids |
This table provides a general overview of conditions often employed for the Suzuki-Miyaura coupling of challenging aryl chlorides and serves as a starting point for the development of specific methodologies for this compound.
Heck and Sonogashira Coupling Strategies
The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org The reactivity of aryl halides in these transformations is influenced by the nature of the halide and the electronic properties of the substituents on the aromatic ring.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is typically catalyzed by palladium complexes, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction's versatility has led to various modifications, including ionic liquid and amino-Heck variations. wikipedia.org While specific examples involving this compound are not extensively detailed in readily available literature, the general principles of the Heck reaction suggest that the chloro substituent, activated by the electron-withdrawing nitro group, would be the reactive site for coupling.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the general trend of I > Br > Cl > OTf. wikipedia.org Given this trend, the coupling of this compound would be more challenging compared to its bromo or iodo analogues. However, advancements in catalyst systems, including the use of N-heterocyclic carbene ligands, have expanded the scope of the Sonogashira reaction to include less reactive aryl chlorides. nih.gov
Table 1: Overview of Heck and Sonogashira Coupling Reactions
| Reaction | Catalyst System | Typical Substrates | Key Features |
|---|---|---|---|
| Heck Reaction | Palladium complex (e.g., Pd(OAc)₂, PdCl₂) and a base | Unsaturated halides (or triflates) and alkenes | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Palladium catalyst and copper(I) co-catalyst with an amine base | Terminal alkynes and aryl or vinyl halides | Mild reaction conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org |
Buchwald-Hartwig Amination and Related C-N Couplings
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has largely superseded harsher, classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. youtube.com
For a substrate like this compound, the chloro group, activated by the ortho-nitro substituent, is the site of C-N bond formation. The reaction would typically be carried out using a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base like sodium tert-butoxide or cesium carbonate. The reaction tolerates a wide variety of primary and secondary amines as coupling partners. acsgcipr.org
While the Buchwald-Hartwig amination is the most prominent C-N coupling reaction, other related methodologies exist. For instance, main group-catalyzed reductive coupling of nitroarenes with boronic acids has emerged as an alternative for the synthesis of diarylamines. nih.gov This approach utilizes a phosphine catalyst and a silane (B1218182) reductant to achieve intermolecular C-N bond formation. nih.gov
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Function |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | XPhos, BINAP, DPEPhos | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Promotes deprotonation of the amine. |
| Amine | Primary and secondary alkyl or aryl amines | Nitrogen source for the C-N bond formation. acsgcipr.org |
Magnesium and Lithium Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for the preparation of organolithium and Grignard reagents, which are valuable intermediates in organic synthesis.
Lithium-Halogen Exchange: This reaction involves the treatment of an organic halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The exchange is a kinetically controlled process, and the rate generally follows the trend I > Br > Cl. wikipedia.org For this compound, the direct lithium-halogen exchange at the chloro position would be slow. Furthermore, the presence of the nitro group is problematic, as organolithium reagents can add to it. Therefore, this method is generally not suitable for nitro-substituted aryl chlorides.
Magnesium-Halogen Exchange: The preparation of Grignard reagents can be achieved through the reaction of an organic halide with magnesium metal or via a magnesium-halogen exchange reaction with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu The exchange reaction has gained prominence due to its tolerance of various functional groups. harvard.edu The addition of lithium chloride can accelerate the exchange, particularly for less reactive aryl bromides and chlorides. researchgate.net However, similar to the lithium-halogen exchange, the presence of the nitro group in this compound would likely lead to side reactions with the Grignard reagent. The preparation of nitro-containing Grignard reagents is challenging, although some success has been reported at very low temperatures.
Reactions Involving the Benzyloxy Ether Functionality
The benzyl (B1604629) ether group is a widely used protecting group for alcohols and phenols in organic synthesis due to its stability under a variety of reaction conditions. organic-chemistry.org However, it can be selectively cleaved when desired.
Deprotection Strategies for Benzyl Ethers
The removal of the benzyl protecting group is a common transformation, and several methods have been developed to achieve this. The choice of method depends on the other functional groups present in the molecule.
Catalytic hydrogenolysis is the most common method for the deprotection of benzyl ethers. organic-chemistry.org This reaction involves the treatment of the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and produces the deprotected alcohol or phenol (B47542) and toluene as the byproduct. organic-chemistry.org For this compound, this method would be complicated by the presence of the nitro group, which would also be reduced under these conditions. Selective hydrogenolysis of the benzyl ether without affecting the nitro group is generally not feasible with standard Pd/C and H₂ conditions. Furthermore, the chloro group can also be susceptible to hydrogenolysis. ufl.edu
An alternative to hydrogenolysis is the cleavage of benzyl ethers using Lewis acids. atlanchimpharma.com Strong Lewis acids such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃) are effective for this transformation. atlanchimpharma.com The reaction is thought to proceed via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com This method can be advantageous when the molecule contains functional groups that are sensitive to reduction, such as a nitro group. Therefore, for this compound, Lewis acid-mediated cleavage would be a more suitable method for deprotection of the benzyl ether compared to catalytic hydrogenolysis. Other reagents, such as dichlorodicyanoquinone (DDQ), are also used for the oxidative cleavage of benzyl ethers, particularly for p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers under certain conditions. nih.gov
Table 3: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents | Advantages | Disadvantages for this compound |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, clean reaction. organic-chemistry.org | Reduction of the nitro group and potential dehalogenation. ufl.edu |
| Lewis Acid-Mediated Cleavage | BBr₃, BCl₃ | Tolerates reducible functional groups. atlanchimpharma.com | Harshness of the reagents may affect other parts of the molecule. |
Oxidative Deprotection Methods
The benzyl ether in this compound serves as a common protecting group for the phenolic hydroxyl group. Its removal, or deprotection, can be accomplished through various methods, with oxidative cleavage being a significant approach. While specific studies on the oxidative deprotection of this compound are not extensively documented, the reactivity can be inferred from studies on analogous substituted benzyl ethers.
Oxidative deprotection of benzyl ethers often proceeds via a single electron transfer (SET) mechanism, particularly with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring of this compound would likely make the benzylic ether less susceptible to oxidation compared to electron-rich systems. However, cleavage is still feasible under appropriate conditions. The general mechanism involves the formation of a charge-transfer complex between the benzyl ether and the oxidant, followed by hydride abstraction from the benzylic position to form a resonance-stabilized benzylic cation. Subsequent nucleophilic attack by water or another nucleophile leads to the cleavage of the C-O bond, releasing the free phenol and benzaldehyde (B42025).
| Reagent | Conditions | Comments |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., CH2Cl2), often with added water | A common and effective reagent for oxidative debenzylation. The reaction rate can be influenced by the electronic nature of the substituents on the aromatic rings. |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water | Another powerful oxidizing agent capable of cleaving benzyl ethers. |
| Ozone (O3) | Various solvents, low temperature | Can be used for oxidative cleavage, though it may also react with other functional groups if not controlled. |
Table 1: Common Reagents for Oxidative Deprotection of Benzyl Ethers
Redistribution and Transetherification Reactions
Redistribution and transetherification reactions of benzyl ethers, including this compound, typically require acid or metal catalysis. In an acid-catalyzed transetherification, protonation of the ether oxygen is followed by nucleophilic attack by another alcohol. This process is generally reversible, and the equilibrium can be driven by using a large excess of the new alcohol or by removing the displaced alcohol.
For this compound, the electron-withdrawing substituents would slightly deactivate the ether oxygen towards protonation, potentially requiring stronger acidic conditions or higher temperatures. Metal catalysts, such as iron(III) chloride, can also facilitate transetherification by acting as Lewis acids to activate the ether linkage.
Functionalization of the Benzyloxy Moiety (Side Chain Reactions)
The benzylic position of the benzyloxy group in this compound is susceptible to radical-mediated functionalization. A common reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. masterorganicchemistry.comyoutube.comyoutube.com This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source to yield the benzylic bromide.
The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups at the benzylic position.
| Reaction | Reagents | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 1-Chloro-2-nitro-4-(phenyl(bromo)methoxy)benzene |
| Nucleophilic Substitution | Various nucleophiles (e.g., -OH, -CN, -OR) | Functionalized benzyloxy moiety |
Table 2: Representative Side Chain Functionalization Reactions
Orthogonal Reactivity and Chemoselectivity Considerations
The presence of multiple reactive sites in this compound—the nitro group, the chloro substituent, and the benzyl ether—necessitates careful consideration of chemoselectivity in synthetic transformations. Orthogonal protection strategies, where one functional group can be manipulated without affecting others, are highly valuable. researchgate.netresearchgate.netnumberanalytics.comluxembourg-bio.comsigmaaldrich.com
Selective Transformations of Individual Functional Groups
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine under various conditions. Catalytic hydrogenation using catalysts like Pd/C or PtO2 is a common method. chemistryviews.org However, this can also lead to the cleavage of the benzyl ether (hydrogenolysis). To avoid this, chemoselective reducing agents are employed. Reagents such as tin(II) chloride (SnCl2) in acidic media, iron powder in acetic acid, or sodium dithionite (B78146) (Na2S2O4) are known to selectively reduce nitro groups in the presence of sensitive functionalities like benzyl ethers and halogens. stackexchange.comwikipedia.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution of the Chloro Group: The chloro group is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-directing electron-withdrawing nitro group. Strong nucleophiles can displace the chloride, allowing for the introduction of various substituents at this position. The benzyloxy group, being electron-donating, would slightly disfavor this reaction compared to an unsubstituted nitrochlorobenzene, but the strong activation by the nitro group generally dominates.
Cleavage of the Benzyl Ether: As discussed, the benzyl ether can be cleaved under specific oxidative or hydrogenolytic conditions. The choice of conditions can be tailored to be orthogonal to the other functional groups. For instance, oxidative deprotection with DDQ would typically leave the chloro and nitro groups intact.
| Functional Group | Transformation | Reagents | Potential for Orthogonality |
| Nitro Group | Reduction to Amine | SnCl2/HCl; Fe/CH3COOH; Na2S2O4 | High, avoids hydrogenolysis of the benzyl ether. |
| Chloro Group | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Moderate, depends on the stability of the benzyl ether to the reaction conditions. |
| Benzyl Ether | Deprotection | H2/Pd/C; DDQ | Hydrogenolysis is not orthogonal to the nitro group reduction. Oxidative cleavage is generally orthogonal. |
Table 3: Chemoselective Transformations of this compound
Sequential and Cascade Reaction Sequences
The differential reactivity of the functional groups in this compound allows for its use in sequential and cascade reaction sequences. For instance, a synthetic strategy could involve an initial SNAr reaction to displace the chloro group, followed by the selective reduction of the nitro group, and finally, deprotection of the benzyl ether to unmask the phenol.
A potential cascade reaction could be initiated by the reduction of the nitro group to an amine. The resulting amino group could then participate in an intramolecular reaction, for example, if a suitable electrophilic site is introduced via functionalization of the benzyloxy side chain.
Applications of 4 Benzyloxy 1 Chloro 2 Nitrobenzene As a Versatile Building Block in Synthetic Chemistry
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The unique arrangement of functional groups in 4-(Benzyloxy)-1-chloro-2-nitrobenzene makes it an ideal starting material for the creation of complex, biologically active molecules used in medicine.
The selective transformation of the functional groups in this compound is a key strategy for producing substituted anilines and phenols, which are fundamental components of many pharmaceutical compounds. rsc.orgescholarship.org The reduction of the nitro group, for example, yields the corresponding aniline (B41778), which can then be further modified. This aniline derivative is a versatile intermediate for introducing a variety of substituents through reactions like palladium-catalyzed cross-coupling. sciencescholar.us
Additionally, the benzyloxy group can be cleaved to produce a phenol (B47542), and the chloro group can be displaced by various nucleophiles. These transformations provide medicinal chemists with access to a diverse library of substituted aromatic compounds, which are essential for studying structure-activity relationships during the drug discovery process.
Heterocyclic structures are prevalent in many approved drugs, and this compound is a useful precursor for synthesizing several important heterocyclic systems. For instance, it can be used to prepare quinoline (B57606) derivatives, which are found in a number of therapeutic agents. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the quinoline core.
Similarly, this compound is a valuable starting block for the synthesis of indoles and benzimidazoles. nih.govgoogle.com By strategically reducing the nitro group and employing various cyclization methods, chemists can construct a wide array of substituted indoles. The synthesis of benzimidazoles can be achieved by reacting the diamine derivative of this compound with different aldehydes. google.com
Table 1: Heterocyclic Scaffolds Synthesized from this compound This table is for illustrative purposes and actual reaction pathways may vary.
| Heterocyclic Scaffold | General Synthetic Strategy |
|---|---|
| Quinolines | Reduction of the nitro group to an amine, followed by cyclization with a suitable partner (e.g., α,β-unsaturated ketone). |
| Indoles | Transformation into a substituted aniline, followed by Fischer, Bischler-Möhlau, or other indole (B1671886) synthesis methods. nih.gov |
| Benzimidazoles | Reduction of the nitro group and reaction of the resulting diamine with aldehydes or carboxylic acids. google.com |
Many modern targeted therapies, such as kinase inhibitors and receptor ligands, rely on substituted aromatic and heterocyclic cores for their activity. nih.govacs.orged.ac.uk this compound is used in the synthesis of key intermediates for these important classes of drugs. mdpi.com For example, it has been employed in the preparation of precursors for inhibitors of various protein kinases. The ability to selectively manipulate the functional groups of the starting material allows for the precise installation of the necessary pharmacophores required for binding to the target proteins. The compound has also been utilized in the development of androgen receptor (AR) antagonists, which are important in the treatment of prostate cancer. nih.gov
Applications in Agrochemical and Specialty Chemical Synthesis
The utility of this compound extends beyond the pharmaceutical industry into the development of agrochemicals and advanced materials.
The structural motifs derived from this compound are also valuable in the creation of new agrochemicals. nbinno.com It serves as a starting material for the production of intermediates for various herbicides and insecticides. nih.govnih.gov The ability to introduce a wide range of substituents onto the aromatic ring allows for the fine-tuning of the biological activity and selectivity of the final agrochemical products, leading to more effective and potentially more environmentally benign solutions for crop protection. nbinno.comwho.int
The reactivity of its functional groups makes this compound a suitable candidate for the synthesis of monomers for specialty polymers. By incorporating its aromatic core into polymer backbones, specific thermal, mechanical, or optical properties can be imparted to the resulting materials. For example, derivatives of this compound can be functionalized to create monomers that are then used in polymerization reactions to produce high-performance polymers for a variety of specialized applications.
Contribution to Materials Science Research
In materials science, the development of novel materials with tailored properties is paramount. Small organic molecules that can be linked together to form polymers or assembled into functional architectures are fundamental to this field. This compound represents a potential precursor to such molecular units, particularly in the areas of functional polymers and organic electronics.
While direct polymerization of this compound is not a common strategy, it can serve as a starting material for the synthesis of specialized monomers. A notable example is its potential role as a precursor to monomers like substituted phenylcyanoacrylates, which can be polymerized to create functional polymers.
Research has demonstrated the synthesis and copolymerization of novel ring-substituted 2-methoxyethyl phenylcyanoacrylates and ethyl phenylcyanoacrylates. Specifically, monomers such as 4-benzyloxy ethyl phenylcyanoacrylate have been successfully prepared and subsequently copolymerized with styrene (B11656) using radical initiation. The synthesis of these acrylate (B77674) monomers proceeds via a Knoevenagel condensation between a ring-substituted benzaldehyde (B42025) and a cyanoacetate (B8463686).
For instance, 4-benzyloxybenzaldehyde is the direct precursor for 4-benzyloxy ethyl phenylcyanoacrylate. Although the literature identified in the search does not provide a direct synthetic route from this compound to 4-benzyloxybenzaldehyde, established organic chemistry principles suggest its feasibility. The conversion would require the chemical modification of the chloro and nitro groups. For example, the nitro group could be reduced to an amine, followed by diazotization and subsequent conversion to an aldehyde, while the chloro group could be removed via hydrogenolysis. The resulting 4-benzyloxybenzaldehyde could then be reacted with an appropriate cyanoacetate to yield the desired monomer.
The subsequent copolymerization of this benzyloxy-containing monomer with styrene yields copolymers whose compositions can be controlled by the monomer feed ratio. These copolymers are typically soluble in common organic solvents like THF and chloroform, and their properties are influenced by the incorporation of the functional acrylate unit.
| Monomer | Yield (wt%) | Nitrogen in Copolymer (wt%) | ST in Copolymer (mol%) | MEPA in Copolymer (mol%) |
|---|---|---|---|---|
| 4-Benzyloxy | 12.3 | 2.39 | 70.5 | 29.5 |
Organic electronic materials are central to the development of technologies like light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The performance of these materials is highly dependent on the molecular structure of their constituent organic semiconductors. Chlorinated nitroaromatic compounds are recognized as important intermediates in the synthesis of more complex systems, such as phenanthrenes, which can be used to create organic semiconductors and conjugated polymers.
However, based on the available research, there is limited specific information documenting the direct application of this compound as a building block for organic electronic materials. While its structural motifs—a substituted benzene (B151609) ring—are common in organic semiconductors, its explicit use in the synthesis of high-performance electronic materials is not well-documented in the reviewed literature.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of diverse, yet related, compounds, known as a chemical library. This approach relies on the use of "building blocks"—core molecules that can be systematically modified at various reaction sites.
This compound is well-suited to act as such a building block due to its trifunctional nature. Each of its distinct functional groups provides a handle for chemical diversification:
The Chloro Group: The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), creating a first point of diversity.
The Nitro Group: The nitro group can be readily reduced to an amine. This resulting aniline functionality can then be further derivatized through reactions such as acylation, sulfonylation, or diazotization, providing a second vector for modification.
The Benzyloxy Group: The ether linkage can be cleaved under specific conditions to reveal a phenol. This hydroxyl group can then be used in subsequent reactions like etherification or esterification, adding a third dimension of complexity to the molecular scaffold.
By systematically applying different reactants at these three positions, a large and diverse library of compounds can be generated from this single precursor. While the potential for this compound in combinatorial synthesis is clear from a chemical standpoint, specific examples of its use in the generation of large chemical libraries are not prominently featured in the surveyed scientific literature.
Table of Mentioned Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Main subject compound; versatile building block |
| 4-Benzyloxy ethyl phenylcyanoacrylate | Monomer for functional polymers |
| Styrene | Comonomer for copolymerization |
| 4-Benzyloxybenzaldehyde | Precursor for phenylcyanoacrylate monomers |
| 2-Methoxyethyl phenylcyanoacrylate | Class of monomer mentioned in research |
| Ethyl phenylcyanoacrylate | Class of monomer mentioned in research |
| 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene | Related intermediate for organic semiconductors |
| Phenanthrene | Target molecule class for organic semiconductors |
Advanced Analytical and Spectroscopic Methodologies for the Characterization and Study of 4 Benzyloxy 1 Chloro 2 Nitrobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In 4-(Benzyloxy)-1-chloro-2-nitrobenzene, distinct signals are expected for the protons of the two aromatic rings and the methylene (B1212753) bridge.
The benzylic protons (O-CH₂-Ph) are expected to appear as a sharp singlet, typically in the range of 5.0-5.3 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons on the monosubstituted benzyl (B1604629) ring typically appear as a multiplet in the aromatic region, around 7.3-7.5 ppm.
The protons on the trisubstituted nitrobenzene (B124822) ring are more complex due to the electronic effects of the three different substituents. The nitro group is strongly electron-withdrawing, while the benzyloxy group is electron-donating and the chloro group is electron-withdrawing with some electron-donating resonance effect. These competing effects lead to a predictable pattern of chemical shifts. The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the chlorine, and finally the proton ortho to the benzyloxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-3 | ~8.0 - 8.2 | d (doublet) | Ortho to the strongly electron-withdrawing nitro group. |
| H-5 | ~7.2 - 7.4 | dd (doublet of doublets) | Ortho to the benzyloxy group and meta to the nitro group. |
| H-6 | ~7.5 - 7.7 | d (doublet) | Ortho to the chloro group and meta to the nitro group. |
| Benzylic CH₂ | ~5.2 - 5.4 | s (singlet) | Deshielded by the adjacent ether oxygen. |
| Benzyl Ring Protons (C₆H₅) | ~7.3 - 7.5 | m (multiplet) | Represents the five protons of the unsubstituted phenyl group. |
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. compoundchem.com The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all unique carbon signals. bhu.ac.inoregonstate.eduwisc.edu
For this compound, a total of 13 distinct carbon signals are expected, assuming free rotation around the single bonds prevents rotational isomerism from being observed. The chemical shifts are influenced by the substituents on the aromatic rings. Carbons directly attached to electronegative atoms (O, N, Cl) or groups (NO₂) are shifted downfield. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-1 (C-Cl) | ~120 - 125 | Aromatic carbon bearing the chlorine atom. |
| C-2 (C-NO₂) | ~145 - 150 | Aromatic carbon bearing the nitro group. |
| C-3 | ~125 - 130 | Aromatic CH. |
| C-4 (C-O) | ~155 - 160 | Aromatic carbon bearing the benzyloxy group. |
| C-5 | ~115 - 120 | Aromatic CH. |
| C-6 | ~130 - 135 | Aromatic CH. |
| Benzylic CH₂ | ~70 - 75 | Aliphatic carbon of the ether linkage. |
| Benzyl Ring C1' (ipso) | ~135 - 140 | Quaternary carbon of the phenyl group. |
| Benzyl Ring C2'/C6' (ortho) | ~127 - 129 | Aromatic CH of the phenyl group. |
| Benzyl Ring C3'/C5' (meta) | ~128 - 130 | Aromatic CH of the phenyl group. |
| Benzyl Ring C4' (para) | ~128 - 130 | Aromatic CH of the phenyl group. |
Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity within a molecule, correlating signals from different nuclei. nanalysis.com
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the substituted nitrobenzene ring (H-5 with H-6), confirming their relative positions. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nanalysis.comsdsu.edu It is invaluable for definitively assigning carbon signals by linking them to their known proton assignments. youtube.com For example, the singlet at ~5.3 ppm would show a cross-peak to the carbon signal at ~71 ppm, confirming the assignment of the benzylic -CH₂- group. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). sdsu.educolumbia.edu This technique is crucial for piecing together the molecular skeleton, especially by connecting fragments through quaternary carbons (carbons with no attached protons). youtube.com For instance, the benzylic protons (-CH₂-) would show correlations to the aromatic carbon C-4 and the ipso-carbon (C1') of the benzyl ring, unequivocally establishing the ether linkage.
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Nuclei | Information Gained |
|---|---|---|---|
| COSY | H-5 | H-6 | Confirms adjacency of protons on the nitroaromatic ring. |
| HSQC | Benzylic CH₂ | Benzylic CH₂ | Assigns the carbon signal of the methylene bridge. |
| HSQC | H-3, H-5, H-6 | C-3, C-5, C-6 | Assigns the protonated carbons of the nitroaromatic ring. |
| HMBC | Benzylic CH₂ | C-4, C1' | Confirms the ether linkage between the two aromatic systems. |
| HMBC | H-3 | C-1, C-2, C-5 | Confirms position of H-3 relative to substituted carbons. |
| HMBC | H-5 | C-1, C-3, C-4 | Confirms position of H-5 relative to substituted carbons. |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the chemical environment of nitrogen atoms. wikipedia.org Although ¹⁵N has a low natural abundance (0.37%) and a low gyromagnetic ratio, making the experiment less sensitive than ¹H or ¹³C NMR, it is highly valuable for characterizing nitrogen-containing compounds. huji.ac.il
For this compound, the ¹⁵N NMR spectrum would exhibit a single resonance corresponding to the nitrogen atom of the nitro group. The chemical shift of this signal is highly indicative of the electronic environment. Aromatic nitro groups typically resonate in a characteristic downfield region. researchgate.net According to literature, the ¹⁵N chemical shift range for nitro groups is approximately +350 to +410 ppm relative to liquid ammonia, or -30 to +30 ppm relative to nitromethane. wikipedia.orgresearchgate.netcornell.edu The precise chemical shift can provide information on the degree of electron-withdrawing character and conjugation within the aromatic system. researchgate.net
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. whitman.edu
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecular ion, from which a unique elemental formula can be calculated. This is a definitive method for confirming the molecular formula of a newly synthesized compound.
For this compound (C₁₃H₁₀ClNO₃), HRMS would confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. Analysis of the fragmentation patterns in the mass spectrum can further support the proposed structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). miamioh.edunih.gov Halogenated aromatics often show fragmentation through the loss of the halogen atom. researchgate.net
Table 4: HRMS Data for this compound
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Notes |
|---|---|---|---|
| [M]⁺ | [C₁₃H₁₀³⁵ClNO₃]⁺ | 263.0349 | Molecular ion (with ³⁵Cl isotope). |
| [M+2]⁺ | [C₁₃H₁₀³⁷ClNO₃]⁺ | 265.0320 | Isotopic peak due to ³⁷Cl, expected at ~1/3 the intensity of [M]⁺. |
| [M-NO₂]⁺ | [C₁₃H₁₀ClO]⁺ | 217.0420 | Loss of the nitro group. |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0548 | Tropylium (B1234903) ion, a very common fragment from benzyl groups. |
| [M-C₇H₇O]⁺ | [C₆H₃ClNO₂]⁺ | 155.9825 | Cleavage of the ether bond with loss of the benzyloxy radical. |
Compound Index
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. researchgate.net In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ions into smaller, characteristic product ions.
For this compound (molecular weight: 263.68 g/mol ), MS/MS analysis provides invaluable structural information by mapping its fragmentation pathways. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key expected fragmentation pathways for the molecular ion of this compound would include:
Cleavage of the benzyl group: A primary fragmentation event would be the cleavage of the C-O bond of the ether linkage, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragmentation for benzyl ethers.
Loss of the nitro group: The nitro group (-NO₂) can be lost as a neutral radical, resulting in a fragment ion corresponding to the remainder of the molecule.
Loss of chlorine: The chlorine atom can also be cleaved, leading to another distinct fragment ion.
Complex rearrangements: Aromatic nitro compounds can undergo complex rearrangements upon ionization, providing further structural clues.
The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure and the identification of its various constituent parts.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 263 [M]⁺ | Benzylic C-O cleavage | 91 | C₆H₄ClNO₂ |
| 263 [M]⁺ | Loss of nitro group | 217 | NO₂ |
| 263 [M]⁺ | Loss of benzyloxy radical | 156 | C₇H₇O |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govthermofisher.com It is particularly well-suited for assessing the purity of synthesized compounds like this compound and for detecting any volatile impurities that may be present from the manufacturing process. nih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they pass through a capillary column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster. As each component elutes, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint for identification.
For this compound, GC-MS can effectively:
Determine Purity: By measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram, a quantitative assessment of purity can be made.
Identify Impurities: The technique can identify residual starting materials, reaction byproducts, or residual solvents, which are common volatile impurities in synthetic chemistry. thermofisher.com
Table 2: Typical GC-MS Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Temperature Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 40-400 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Reaction Monitoring
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile, polar, or thermally unstable compounds that are not amenable to GC-MS. mdpi.com It is highly effective for monitoring the progress of chemical reactions and for characterizing non-volatile impurities or degradation products of this compound. mdpi.com
LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. The separated components then flow into the mass spectrometer. A critical component of LC-MS is the interface that removes the liquid solvent and ionizes the analyte. Atmospheric pressure chemical ionization (APCI) is a suitable technique for nonpolar molecules like nitrobenzenes, which may not ionize efficiently by other methods like electrospray ionization (ESI). mdpi.comresearchgate.net Halogenated nitrobenzene compounds have been shown to form characteristic ions under negative APCI conditions, which can be leveraged for sensitive detection. researchgate.net
Applications of LC-MS for this compound include:
Reaction Monitoring: Aliquots can be taken from a reaction mixture over time and analyzed by LC-MS to track the consumption of reactants and the formation of products and byproducts.
Impurity Profiling: It can identify and quantify non-volatile impurities that would be missed by GC-MS.
Table 3: Illustrative LC-MS Conditions for Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), negative ion mode |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Infrared (IR) and Raman Spectroscopic Techniques for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. researchgate.netspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.com Together, they provide a comprehensive vibrational fingerprint of this compound.
The key functional groups in this compound each have characteristic vibrational frequencies:
Nitro Group (NO₂): This group gives rise to two very strong and easily identifiable stretching bands in the IR spectrum: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com
Aromatic Ring (C=C and C-H): The benzene (B151609) rings exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
Ether Linkage (C-O-C): The C-O-C ether linkage shows characteristic stretching vibrations.
Chloro Substituent (C-Cl): The C-Cl bond has a characteristic stretching frequency in the lower wavenumber region of the IR spectrum.
Table 4: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2950 - 2850 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| Nitro NO₂ | Asymmetric Stretch | 1570 - 1500 | Very Strong |
| Nitro NO₂ | Symmetric Stretch | 1370 - 1300 | Very Strong |
| Aryl Ether C-O | Asymmetric Stretch | 1270 - 1230 | Strong |
| Aryl Ether C-O | Symmetric Stretch | 1050 - 1010 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the detailed three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. mdpi.com This technique works by diffracting a beam of X-rays off the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is used to calculate the positions of all atoms within the crystal, providing precise information on bond lengths, bond angles, and torsional angles.
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous Confirmation of Constitution: It would definitively confirm the connectivity of the atoms.
Precise Molecular Geometry: Accurate measurements of all bond lengths (e.g., C-Cl, N-O, C-O) and angles would be obtained.
Conformational Details: The dihedral angles, such as the orientation of the benzyloxy group relative to the chloronitrobenzene ring, would be determined.
Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces like π-stacking or dipole-dipole interactions that influence the solid-state properties.
Table 5: Crystal Structure Data Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | Calculated distances and angles between all bonded atoms. |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for the separation of individual components from a mixture. For the analysis of a synthetic compound like this compound, chromatography is the primary means of assessing its purity by separating it from any unreacted starting materials, byproducts, or degradation products. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose, with the choice depending on the volatility and thermal stability of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-performance liquid chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov It is particularly suitable for compounds like this compound, which possess chromophores (the nitro and aromatic groups) that allow for sensitive detection using an ultraviolet-visible (UV-Vis) detector. nih.gov
In HPLC, a liquid mobile phase is pumped under high pressure through a column containing a stationary phase. The separation is typically achieved using a reverse-phase column (e.g., C18), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com Nonpolar compounds interact more strongly with the stationary phase and are retained longer.
HPLC is used to:
Assess Purity: A chromatogram of a pure sample will show a single major peak. The presence of other peaks indicates impurities, and their area percentages can be calculated to determine the purity level.
Quantify the Compound: By creating a calibration curve from standards of known concentration, the precise concentration of this compound in a sample can be determined from its peak area.
Table 6: Representative HPLC Method for Purity Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~254 nm (due to aromatic and nitro chromophores) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For this compound and its potentially volatile derivatives or impurities, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a critical tool for identification and quantification.
The analysis of nitroaromatic compounds like nitrochlorobenzenes by GC is a well-established practice. researchgate.netwho.int Although this compound itself has a relatively high boiling point due to its molecular weight, GC analysis is feasible, especially for identifying more volatile precursors, byproducts, or degradation products in a sample. The effectiveness of the separation depends significantly on the operational parameters, including the type of column, temperature programming, and detector used.
Research Findings: Methodologies for analyzing related compounds, such as nitrobenzenes and chloronitrobenzenes, often involve GC-MS. researchgate.net For these analyses, a capillary column is typically employed, offering high resolution. The choice of the stationary phase is crucial; non-polar or medium-polarity columns are often suitable for aromatic compounds. An electron capture detector (ECD) shows high sensitivity for halogenated nitroaromatic compounds, while a flame ionization detector (FID) is also common. who.int When coupled with a mass spectrometer, GC provides not only retention time data but also mass spectra, which allows for definitive identification of the components. researchgate.net In some cases, derivatization may be necessary to increase the volatility of related polar compounds, such as converting phenols to their more volatile ether or acetate (B1210297) derivatives before GC analysis. researchgate.net
Below is a table outlining typical GC parameters that could be adapted for the analysis of volatile components related to this compound, based on methods for similar compounds. researchgate.netresearchgate.net
| Parameter | Typical Condition | Purpose |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Separation and identification of volatile compounds. |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film | A common, non-polar column suitable for aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample upon injection. |
| Oven Program | Initial temp 80°C, hold 2 min, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification; FID is a robust quantitative detector. |
| Injection Volume | 1 µL (split or splitless mode) | The amount of sample introduced into the system. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. nih.gov It is particularly well-suited for observing the conversion of reactants to products in the synthesis or modification of this compound. rochester.edu By sampling the reaction mixture at different time intervals and spotting it on a TLC plate, chemists can qualitatively assess the disappearance of starting materials and the appearance of products. youtube.com
The basic principle involves spotting the reaction mixture on a stationary phase (typically a glass plate coated with silica (B1680970) gel or alumina) and developing the plate in a sealed chamber with a suitable mobile phase (a solvent or solvent mixture). umich.edu Compounds separate based on their differential affinity for the stationary and mobile phases. umich.edu
Research Findings: For effective reaction monitoring using TLC, a three-lane spotting technique is often employed: one lane for the starting material (reactant), one for the reaction mixture, and a "cospot" lane containing both the starting material and the reaction mixture. rochester.edu This cospot helps to confirm the identity of the starting material spot in the reaction mixture, especially when the product and reactant have similar retention factor (Rf) values. rochester.edu The Rf value, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is characteristic for a compound in a given solvent system.
Visualization of the separated spots is crucial. Since this compound and many of its derivatives are aromatic and contain a nitro group, they are often UV-active. libretexts.org This allows for non-destructive visualization using a UV lamp (typically at 254 nm), where the compounds appear as dark spots on a fluorescent green background. umich.edulibretexts.org Destructive methods, such as staining with potassium permanganate (B83412) (which reacts with oxidizable groups) or iodine vapor (which often visualizes aromatic compounds), can also be used for compounds that are not UV-active. libretexts.orgyoutube.com
The choice of the mobile phase is critical for achieving good separation. A typical starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio is adjusted to achieve an Rf value of approximately 0.3-0.4 for the starting material. rochester.edu
| Parameter | Description | Application in Reaction Monitoring |
| Stationary Phase | Silica Gel 60 F254 plates | The polar adsorbent. The "F254" indicates it contains a fluorescent indicator for UV visualization. umich.edu |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | The solvent system that moves up the plate. The polarity is optimized to separate the reactant from the product. |
| Spotting | Reactant (Lane 1), Cospot (Lane 2), Reaction Mixture (Lane 3) | Allows for direct comparison and tracking of the reaction's progress. rochester.eduyoutube.com |
| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible separation as the solvent front moves up the plate via capillary action. umich.edu |
| Visualization | 1. UV light (254 nm) 2. Staining (e.g., Iodine, KMnO4) | 1. Non-destructive method for UV-active compounds. libretexts.org 2. Destructive methods for visualizing a broader range of compounds. youtube.com |
| Analysis | The reactant spot diminishes over time while the product spot appears and intensifies. The reaction is complete when the reactant spot is no longer visible in the reaction mixture lane. youtube.com |
Theoretical and Computational Chemistry Approaches in Understanding 4 Benzyloxy 1 Chloro 2 Nitrobenzene
Electronic Structure Calculations (e.g., DFT, Ab Initio)mdpi.comnih.gov
Electronic structure calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 4-(benzyloxy)-1-chloro-2-nitrobenzene. mdpi.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure of a molecule, from which a wide range of properties can be derived. researchgate.net DFT methods, such as those using the B3LYP functional, are often employed for their balance of computational cost and accuracy in predicting the properties of organic molecules, including substituted nitrobenzenes. unpatti.ac.id
Prediction of Molecular Geometry and Conformationsnih.gov
Computational methods can predict the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization calculations, typically performed using DFT, find the lowest energy structure by exploring the potential energy surface of the molecule. unpatti.ac.id
A hypothetical optimized geometry would likely reveal specific dihedral angles between the two aromatic rings and between the nitro group and its attached ring. These parameters are crucial as they influence the molecule's crystal packing, electronic properties, and reactivity.
| Parameter | Predicted Value (Representative) |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.48 Å |
| N-O Bond Length (avg) | ~1.22 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| Dihedral Angle (NO₂) | 5-15° |
| Dihedral Angle (C-O-C-C) | 60-90° |
Note: This table presents hypothetical, representative data based on computational studies of similar substituted nitrobenzene (B124822) molecules. Actual values would require specific DFT calculations for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptorsnih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to have significant electron density on the electron-rich benzyloxy-substituted ring, while the LUMO is anticipated to be localized primarily on the nitrobenzene ring, particularly on the carbon atoms ortho and para to the electron-withdrawing nitro group. researchgate.net This distribution makes the molecule susceptible to nucleophilic attack on the chloro-substituted ring.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity profile.
| Parameter | Definition | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high due to the electron-donating benzyloxy group. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low due to the electron-withdrawing nitro and chloro groups. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A relatively small gap, indicating susceptibility to chemical reactions. |
| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | A high value is expected, indicating a strong electrophilic character. |
Charge Distribution and Electrostatic Potential Analysis
Computational methods can map the distribution of electron density across the this compound molecule. This is visualized using Molecular Electrostatic Potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecule's surface. walisongo.ac.id
In an MEP map of this compound, negative potential (typically colored red) would be concentrated on the oxygen atoms of the nitro group, indicating the most electron-rich and likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms and, significantly, on the carbon atom bonded to the chlorine (the ipso-carbon). This positive potential at the ipso-carbon highlights its susceptibility to nucleophilic attack, a key feature for SNAr reactions. walisongo.ac.id Natural Bond Orbital (NBO) analysis can further quantify the partial atomic charges, confirming the electron-deficient nature of the nitrobenzene ring compared to the benzyloxy moiety. walisongo.ac.id
Computational Studies on Reaction Mechanisms and Transition Statesnih.gov
Beyond static molecular properties, computational chemistry is invaluable for modeling the dynamic processes of chemical reactions. By mapping the energy landscape of a reaction pathway, chemists can identify intermediates, transition states, and determine the rate-limiting steps.
SNAr Reaction Pathway Elucidation
This compound is primed for Nucleophilic Aromatic Substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate.
Computational modeling can elucidate the stepwise mechanism of an SNAr reaction:
Nucleophilic Attack: The calculation models the approach of a nucleophile to the carbon atom bearing the chlorine. This leads to the formation of a high-energy transition state.
Formation of the Meisenheimer Intermediate: The reaction proceeds to form a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. Computational studies on similar compounds, like 1-chloro-2-nitrobenzene (B146284), have extensively analyzed the stability of this crucial intermediate. research-nexus.netresearchgate.net The benzyloxy group at the para position provides additional resonance stabilization for this intermediate.
Leaving Group Departure: The model then follows the departure of the chloride ion, passing through a second transition state to yield the final substituted product.
By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing identification of the rate-determining step, which is often the decomposition of the Meisenheimer intermediate. research-nexus.net
Catalytic Cycle Modeling for Cross-Coupling Reactions
This compound can also serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.orgrsc.org Computational modeling is instrumental in understanding the complex catalytic cycles of these reactions. mdpi.comresearchgate.net
For a Suzuki coupling, DFT calculations can model each elementary step of the catalytic cycle involving a palladium catalyst:
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the C-Cl bond of this compound to form a Pd(II) complex. Calculations can determine the feasibility and energy barrier of this step.
Transmetalation: The model then shows the transfer of an organic group from an organoboron reagent to the palladium center, a step that often requires activation by a base.
Reductive Elimination: Finally, the two organic partners are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.
Computational studies on the Suzuki-Miyaura coupling of nitroarenes have shown that the cleavage of the C-NO₂ bond can also initiate the cycle, though C-Cl activation is more conventional for this substrate. mdpi.comorganic-chemistry.org Modeling these cycles helps in optimizing reaction conditions and designing more efficient catalysts.
: Kinetic and Thermodynamic Parameters Prediction
The prediction of kinetic and thermodynamic parameters through computational chemistry provides invaluable insights into the reactivity and stability of molecules such as this compound. In the absence of extensive experimental data for this specific compound, theoretical approaches serve as a powerful tool for estimation. Density Functional Theory (DFT) is a predominant method for these predictions, offering a balance between computational cost and accuracy.
Kinetic parameters, such as activation energies (Ea) and reaction rate constants (k), for reactions involving this compound can also be predicted using computational methods. This involves identifying the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. The activation energy is then calculated as the energy difference between the transition state and the reactants. For example, in nucleophilic aromatic substitution reactions, where the chloride or nitro group might be displaced, computational models can elucidate the reaction mechanism and predict the feasibility and rate of such transformations.
Table 1: Representative Predicted Thermodynamic Parameters for a Related Compound (1,2,3-trichloro-4-nitrobenzene) using DFT
| Parameter | B3LYP/6-31+G(d,p) | B3LYP/6-311++G(d,p) |
| Total Energy (Hartree) | -1933.9 | -1934.1 |
| Zero-point vibrational energy (kcal/mol) | 70.5 | 69.8 |
| Enthalpy (kcal/mol) | 79.2 | 78.6 |
| Gibbs Free Energy (kcal/mol) | 40.1 | 39.6 |
| Entropy (cal/mol·K) | 131.2 | 130.9 |
Note: This data is for 1,2,3-trichloro-4-nitrobenzene and serves as an illustrative example of the types of parameters that can be calculated for this compound. globalresearchonline.net
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (Methodology Focus)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity or toxicity of chemical compounds based on their molecular structures. For nitroaromatic compounds, including derivatives of this compound, QSAR models are frequently developed to estimate their environmental and biological impact. The focus here is on the methodology employed in constructing these predictive models.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of nitroaromatic compounds with experimentally determined biological activities (e.g., toxicity to a specific organism) is compiled. This data set is then typically divided into a training set for model development and a test set for external validation.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Geometric properties, surface area, volume.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is a crucial step to avoid overfitting and to build a model that is both predictive and interpretable. Techniques like genetic algorithms, stepwise multiple linear regression, and principal component analysis are commonly used for this purpose. bohrium.comresearchgate.net
Model Building: Using the selected descriptors, a mathematical model is constructed to correlate the structural features with the observed activity. Common modeling techniques include:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. bohrium.comresearchgate.net
Partial Least Squares (PLS): A statistical method suitable for handling a large number of correlated descriptors.
Machine Learning Methods: Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used for their ability to model complex, non-linear relationships.
Model Validation: The developed model's predictive power and robustness are rigorously assessed. This involves:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set.
External Validation: The model's ability to predict the activity of the compounds in the independent test set is evaluated (r²_pred).
Y-scrambling: The response variable is randomly shuffled to ensure that the model is not a result of chance correlation.
For nitrobenzene derivatives, studies have shown that descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies, charges on the nitro group), and steric factors are often crucial in predicting their toxicity. nih.gov
Table 2: Common Methodologies in QSAR Studies of Nitrobenzene Derivatives
| Step | Common Techniques |
| Descriptor Calculation | Dragon, CODESSA, Gaussian |
| Variable Selection | Genetic Algorithm, Stepwise Regression |
| Model Building | MLR, PLS, ANN, SVM |
| Validation | Cross-validation (q²), External validation (r²_pred) |
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a specific environment, such as in solution. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational preferences, solvation, and interactions with the solvent molecules.
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. The process begins with defining an initial set of positions and velocities for all atoms in the system, which includes the solute (this compound) and the solvent molecules (e.g., water). The forces acting on each atom are calculated using a force field, which is a set of empirical potential energy functions that describe the interactions between atoms.
For this compound, the key flexible dihedral angles are around the ether linkage (C-O-C) and the benzylic carbon. MD simulations can explore the potential energy surface associated with the rotation around these bonds, revealing the most stable conformations and the energy barriers between them. This is crucial as the three-dimensional shape of the molecule can significantly influence its physical properties and biological activity.
The simulation would typically be run for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium and to adequately sample the conformational space. The trajectory of the atoms over time is saved, and this data can be analyzed to extract various properties, including:
Conformational analysis: Identifying the predominant conformers and their populations.
Solvation structure: Examining the arrangement of solvent molecules around the solute and identifying specific interactions like hydrogen bonding.
Dynamical properties: Calculating diffusion coefficients and rotational correlation times.
While specific MD simulation studies on this compound are not readily found in the literature, research on related diphenyl ethers and other flexible molecules in solution provides a methodological blueprint. researchgate.netrsc.org These studies demonstrate the utility of MD in understanding how the interplay between intramolecular forces and solvent interactions dictates the conformational landscape of a molecule.
Table 3: Potential Insights from Molecular Dynamics Simulations of this compound in Solution
| Property of Interest | Information Gained |
| Conformational Preferences | Distribution of dihedral angles, identification of low-energy conformers. |
| Solvation Shell Structure | Radial distribution functions of solvent atoms around the solute. |
| Hydrogen Bonding | Analysis of hydrogen bond formation between the nitro group and protic solvents. |
| Flexibility and Dynamics | Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. |
Future Directions, Challenges, and Emerging Research Frontiers for Functionalized Nitroaromatic Building Blocks
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of nitroaromatic compounds, traditionally reliant on methods like electrophilic aromatic substitution using strong acid mixtures, is undergoing a significant transformation towards more sustainable practices. nih.gov Conventional methods often involve harsh conditions and the generation of substantial waste, prompting the development of greener alternatives. nih.govrsc.org
Future methodologies focus on minimizing environmental impact through several key strategies:
Catalytic Systems : The use of reusable solid acid catalysts or metal-modified montmorillonite (B579905) can replace corrosive liquid acids, simplifying product purification and reducing waste streams. organic-chemistry.org
Alternative Nitrating Agents : Research is exploring safer and more selective nitrating agents to replace traditional nitric acid/sulfuric acid mixtures. numberanalytics.com Agents like dinitrogen pentoxide (N2O5) and nitronium salts (e.g., nitronium tetrafluoroborate) offer potential for milder reaction conditions and improved control. numberanalytics.comnumberanalytics.com
Biocatalysis : The use of enzymes, such as nitroreductases or P450 monooxygenases, presents an environmentally benign approach. mdpi.com Biocatalytic systems can offer high selectivity under mild aqueous conditions, avoiding the need for harsh reagents and organic solvents. For instance, researchers have developed biocatalyst systems capable of transferring a nitro group to various organic molecules with high efficiency and selectivity.
| Methodology | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Nitrating Agent | Mixed Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Nitronium salts (e.g., NO₂BF₄), N₂O₅, Biocatalysts | Milder conditions, higher selectivity, reduced corrosive waste. numberanalytics.comnumberanalytics.com |
| Catalysis | Homogeneous strong acids (e.g., H₂SO₄) | Reusable solid acids, zeolites, enzyme systems | Catalyst recyclability, simplified workup, biodegradability (enzymes). organic-chemistry.org |
| Reaction Conditions | High temperatures, strong acidic media | Room temperature, aqueous solutions (biocatalysis) | Lower energy consumption, enhanced safety, reduced by-product formation. rsc.org |
Exploration of New Reactivity Modes and Catalytic Systems
The rich chemistry of functionalized nitroaromatics like 4-(Benzyloxy)-1-chloro-2-nitrobenzene stems from the versatile reactivity of the nitro group and its influence on the aromatic ring. researchgate.net The electron-withdrawing nature of the nitro group activates the molecule for various transformations, making it a valuable synthetic intermediate. nih.gov
Emerging research focuses on harnessing this reactivity with greater precision and efficiency:
Selective Reduction : The reduction of the nitro group to an amine is a cornerstone transformation, providing access to anilines that are crucial for pharmaceuticals and materials. frontiersin.org Advanced catalytic systems are being developed to achieve this reduction with high chemoselectivity, leaving other functional groups (like the chloro and ether moieties in the target molecule) intact. rsc.org Bimetallic and single-atom catalysts, for example, have shown promise in enhancing reaction rates and selectivity under mild conditions. rsc.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) : The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of leaving groups like the chlorine atom in this compound. wikipedia.org Future research aims to expand the scope of nucleophiles and develop catalytic systems that enable these reactions under milder conditions than traditionally required.
Umpolung Reactivity : Novel strategies are exploring the "umpolung" or reversed polarity reactivity of nitro compounds. frontiersin.org While they typically react as electrophiles at the ring or via the nucleophilic nitronate anion, new catalytic methods could enable them to act as electrophiles at the α-carbon, opening up new pathways for carbon-carbon bond formation. frontiersin.org
| Catalytic System | Description | Application in Nitroaromatic Chemistry |
|---|---|---|
| Single-Atom Catalysts (SACs) | Isolated metal atoms dispersed on a support material. | Highly efficient for selective hydrogenation of nitro groups to amines, maximizing atom efficiency and activity. researchgate.net |
| Bimetallic Nanoparticles | Catalysts containing two different metals, often with synergistic effects. | Can facilitate electron transfer processes in reductions, enhancing catalytic activity and stability. rsc.org |
| Photocatalysis | Uses light energy to drive chemical reactions. | Offers a green method for nitro group reduction using a proton solvent as the hydrogen source, avoiding chemical reducing agents. rsc.org |
| Organocatalysis | Uses small organic molecules as catalysts. | Enables asymmetric transformations, crucial for synthesizing chiral amines from nitroaromatic precursors. frontiersin.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and processing of nitroaromatic compounds often involve highly exothermic or potentially hazardous reactions. europa.eu Flow chemistry is emerging as a powerful technology to mitigate these risks while improving efficiency and scalability. nih.gov
The integration of nitroaromatic synthesis into continuous-flow systems offers several advantages:
Enhanced Safety : Flow reactors utilize small reaction volumes, which allows for superior heat dissipation and precise temperature control. ewadirect.com This significantly reduces the risk of thermal runaways, especially in exothermic nitration reactions. europa.eu
Improved Efficiency and Scalability : The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to faster reaction times and higher yields compared to batch processes. nih.gov Scaling up production is achieved by running the system for longer or by "numbering up" (using multiple reactors in parallel). ewadirect.com
Automation : Flow systems can be readily integrated with automated pumping systems, in-line monitoring (e.g., spectroscopy), and purification modules. This enables the development of fully automated platforms for the multi-step synthesis of complex molecules derived from building blocks like this compound.
A study on the metal-free reduction of nitro compounds using trichlorosilane (B8805176) demonstrated a dramatic reduction in reaction time from 18 hours in batch to just 5 minutes in a flow reactor. nih.gov This highlights the potential for significant process intensification.
Expansion of Applications in Interdisciplinary Fields
Functionalized nitroaromatic building blocks are foundational to a wide array of chemicals and materials. Their derivatives are pivotal in pharmaceuticals, agrochemicals, dyes, and polymers. nih.govresearchgate.net The strategic placement of functional groups in this compound allows for its derivatization into a variety of complex target molecules for diverse applications.
Future research is poised to expand these applications into new interdisciplinary frontiers:
Medicinal Chemistry : Nitroaromatic compounds are precursors to a vast number of bioactive molecules, including antibacterial and anticancer agents. scielo.brnih.gov The development of novel derivatives from versatile scaffolds will continue to fuel drug discovery pipelines.
Materials Science : The transformation of nitroaromatics into anilines and other derivatives allows for their incorporation into high-performance polymers, liquid crystals, and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors. mdpi.com The ability to tune electronic properties through functionalization is a key driver in this field. mdpi.com
Agrochemicals : As a source of pesticides and herbicides, nitroaromatic intermediates are vital to the agricultural industry. nih.gov Ongoing research seeks to develop new, more effective, and environmentally safer agrochemicals.
Addressing Stereochemical Control in Derivatization (if applicable to chiral derivatives)
While this compound itself is achiral, many of its downstream products, particularly those intended for pharmaceutical applications, are chiral. The control of stereochemistry during the synthesis of these derivatives is a critical challenge.
Modern synthetic chemistry is increasingly focused on developing catalytic asymmetric methods to control stereochemistry:
Asymmetric Catalysis : The transformation of the nitro group into an amine, followed by subsequent reactions, is a common point for introducing chirality. The use of chiral catalysts in hydrogenation or reductive amination reactions can produce enantiomerically enriched amines.
Organocatalysis : Asymmetric organocatalysis has proven to be a powerful tool for transformations involving nitro compounds. frontiersin.org For example, the conjugate addition of nucleophiles to nitroalkenes derived from nitroaromatic precursors can be controlled to produce specific stereoisomers, which are valuable building blocks for complex bioactive molecules. frontiersin.org
The ability to perform these transformations enantioselectively is crucial, as different enantiomers of a chiral drug can have vastly different biological activities. Therefore, the development of robust and selective catalytic systems for the asymmetric derivatization of nitroaromatic building blocks remains a key frontier in organic synthesis. frontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Benzyloxy)-1-chloro-2-nitrobenzene, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging benzyl chloride derivatives as precursors. Optimization involves adjusting reaction temperature (80–120°C), using anhydrous solvents (e.g., DMF or THF), and catalytic bases like potassium carbonate. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts such as dehalogenated intermediates .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Answer :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. The benzyloxy and nitro groups introduce steric effects, influencing dihedral angles between aromatic rings (e.g., ~3.4° deviation observed in analogous structures) .
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., nitro group deshields adjacent protons) and FT-IR to identify nitro (1520–1350 cm) and benzyl ether (1250–1050 cm) stretches .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer : The nitro group acts as a strong electron-withdrawing group, activating the chloro substituent for Suzuki-Miyaura couplings. However, steric hindrance from the benzyloxy group may reduce yields. Computational studies (DFT) can predict regioselectivity and transition-state energies .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?
- Answer :
- Dynamic Effects : Rotational barriers in the benzyloxy group may cause splitting. Variable-temperature NMR can confirm conformational exchange.
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dechlorinated derivatives) .
Q. How does the compound’s stability vary under different storage conditions?
- Answer :
- Stability Table :
| Condition | Degradation Observed? | Key Degradation Products |
|---|---|---|
| Ambient light, 25°C | Yes (5% over 30 days) | 2-Nitrobenzaldehyde derivatives |
| Dark, 4°C | No | N/A |
| Humid (>70% RH) | Yes (hydrolysis) | Chlorophenol analogs |
Q. What computational methods predict the compound’s solubility and partition coefficients (logP)?
- Answer : Use COSMO-RS or QSPR models with descriptors like molecular volume and H-bond acceptor count. Experimental validation via shake-flask method (octanol/water) is advised. Predicted logP: ~3.2 ± 0.3 .
Q. How can the compound serve as a precursor for synthesizing bioactive heterocycles?
- Answer : The chloro and nitro groups enable cyclization reactions (e.g., with thiourea to form benzothiazoles) or reduction to amines for imidazole synthesis. Monitor reaction selectivity using HPLC-DAD .
Methodological Notes
- SHELX Refinement : For crystallographic studies, integrate high-resolution data (d < 0.8 Å) and refine anisotropic displacement parameters. Weak C–H⋯π interactions stabilize the crystal lattice .
- Contradiction Mitigation : When spectral data conflicts with expected outcomes, cross-validate using complementary techniques (e.g., X-ray vs. NOESY for stereochemical assignments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
